Sisunatovir hydrochloride
CAS No.: 1903763-83-6
Cat. No.: VC0542099
Molecular Formula: C23H23ClF4N4O
Molecular Weight: 482.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903763-83-6 |
---|---|
Molecular Formula | C23H23ClF4N4O |
Molecular Weight | 482.9 g/mol |
IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride |
Standard InChI | InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H |
Standard InChI Key | NYYYAFKAHRIPJW-UHFFFAOYSA-N |
SMILES | C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl |
Canonical SMILES | C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl |
Appearance | Solid powder |
Introduction
Chemical Profile and Structural Characteristics
Sisunatovir hydrochloride (CHClFNO) is the hydrochloride salt form of sisunatovir, a benzimidazole-derived compound optimized for oral bioavailability. Its molecular weight of 482.9 g/mol and crystalline structure enable efficient binding to the RSV-F protein . The compound’s chemical identity is characterized by a spirocyclic indole scaffold linked to a trifluorobutyl-substituted benzimidazole moiety, critical for its antiviral activity .
Table 1: Key Physicochemical Properties of Sisunatovir Hydrochloride
The compound’s stability under varied storage conditions and solubility profile make it suitable for oral formulation development, particularly in pediatric and geriatric populations .
Mechanism of Action and In Vitro Efficacy
Sisunatovir hydrochloride inhibits RSV replication by binding to the prefusion conformation of the RSV-F protein, a glycoprotein essential for viral membrane fusion . This interaction prevents the structural rearrangements required for host cell entry, effectively halting the infection cycle.
Table 2: Antiviral Activity Against RSV Subtypes
RSV Subtype | IC (nM) | Experimental Model | Source |
---|---|---|---|
RSV-A | 1.4 | Clinical isolates (in vitro) | TargetMol |
RSV-B | 1.0 | Clinical isolates (in vitro) | TargetMol |
RSV-A/B Mix | 1.2 | Balb/C mouse model | TargetMol |
In vitro studies demonstrate consistent potency across diverse RSV strains, with sub-nanomolar inhibitory concentrations . The compound’s efficacy in the Balb/C mouse model further supports its translational potential, showing reduced viral titers in lung tissue by >2 log units compared to placebo .
Pharmacokinetics and Formulation Development
As an orally administered agent, sisunatovir hydrochloride exhibits favorable pharmacokinetic properties. Preclinical data indicate rapid absorption (T <2 hours) and linear dose proportionality up to 300 mg . The hydrochloride salt form enhances solubility, achieving plasma concentrations exceeding the IC for RSV-A/B strains at standard doses .
Table 3: Pharmacokinetic Parameters (Phase I Data)
Parameter | Value | Population | Source |
---|---|---|---|
Bioavailability | >80% | Healthy adults | MedChemExpress |
Half-life (t) | 12–15 hours | Immunocompromised patients | GlobalData |
Protein Binding | 92–95% | In vitro assays | PubChem |
The drug’s prolonged half-life supports once-daily dosing, a critical advantage for outpatient management of RSV infections .
Clinical Development Landscape
Sisunatovir hydrochloride has progressed through Phase I/II trials, though its development pathway has encountered strategic challenges. A Phase II trial (NCT04225897) evaluating infants hospitalized with RSV lower respiratory tract infections was terminated in 2023 due to portfolio prioritization by Pfizer, despite demonstrating acceptable safety .
Table 4: Clinical Trial Overview
*PTSR = Phase Transition Success Rate
The compound’s Likelihood of Approval (LOA) in RSV infections stands at 34%, below the industry benchmark of 41% for antiviral agents, reflecting both developmental uncertainties and competitive pressures from monoclonal antibody therapies .
Challenges and Future Directions
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Immunocompromised Adults: Ongoing studies in hematopoietic cell transplant recipients may demonstrate reduced progression to lower respiratory tract infections .
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Prophylactic Use: Pre-exposure prophylaxis in elderly populations could leverage the drug’s oral bioavailability and favorable safety profile .
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Combination Therapy: Synergy with RSV polymerase inhibitors (e.g., ALS-8176) may address resistance concerns .
Comparative Analysis with RSV Therapeutics
Sisunatovir hydrochloride’s oral administration route differentiates it from intramuscular monoclonal antibodies like nirsevimab. While nirsevimab shows superior efficacy in prevention (74.5% reduction in medically attended RSV), sisunatovir’s therapeutic application in active infections fills an unmet need .
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